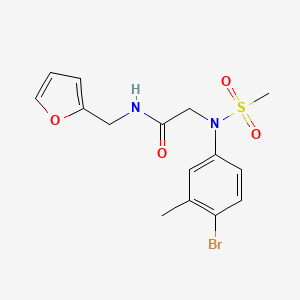![molecular formula C20H19ClN4O4 B4885471 1-(3-chlorophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4885471.png)
1-(3-chlorophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-chlorophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione is a chemical compound that has attracted attention in recent years due to its potential applications in scientific research. This compound is synthesized using a specific method and has been shown to have a mechanism of action that can be beneficial in various research fields.
作用机制
The mechanism of action of 1-(3-chlorophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione involves its interaction with specific receptors in the brain. This compound has been shown to have a high affinity for the D2 dopamine receptor subtype, the serotonin transporter, and the GABA receptor. By binding to these receptors, this compound can modulate neurotransmission and affect various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific receptor it interacts with. When binding to the D2 dopamine receptor subtype, this compound can modulate dopamine-mediated neurotransmission, which can affect various physiological processes such as reward, motivation, and movement. When inhibiting the reuptake of serotonin, this compound can increase the concentration of serotonin in the synaptic cleft, which can affect various physiological processes such as mood, appetite, and sleep. When modulating GABA-mediated neurotransmission, this compound can affect various physiological processes such as anxiety, muscle relaxation, and seizure activity.
实验室实验的优点和局限性
1-(3-chlorophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione has advantages and limitations for lab experiments. One advantage is that it has a high affinity for specific receptors, which can make it a useful tool for studying the function of these receptors. Additionally, this compound has been shown to have a modulatory effect on neurotransmission, which can make it a useful tool for studying the physiological processes that are affected by these neurotransmitters. One limitation is that this compound can be toxic at high concentrations, which can affect the viability of cells or animals used in experiments. Additionally, the specific effects of this compound can vary depending on the dose, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for the study of 1-(3-chlorophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione. One direction is to further explore its potential applications in the study of specific receptors and neurotransmitters. Another direction is to investigate the specific biochemical and physiological effects of this compound in various experimental models. Additionally, future studies could focus on developing derivatives of this compound that have improved selectivity or reduced toxicity. Finally, future studies could explore the potential therapeutic applications of this compound in various neurological and psychiatric disorders.
合成方法
The synthesis method for 1-(3-chlorophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione involves the reaction of 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidine-1-carboxylic acid with 4-(4-nitrophenyl)piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction produces this compound as the final product.
科学研究应用
1-(3-chlorophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione has potential applications in various scientific research fields. It has been used as a ligand for the study of dopamine receptors and has been shown to have a high affinity for the D2 dopamine receptor subtype. This compound has also been used in the study of the serotonin transporter and has been shown to inhibit the reuptake of serotonin in vitro. Additionally, this compound has been used in the study of the GABA receptor and has been shown to have a modulatory effect on GABA-mediated neurotransmission.
属性
IUPAC Name |
1-(3-chlorophenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O4/c21-14-2-1-3-17(12-14)24-19(26)13-18(20(24)27)23-10-8-22(9-11-23)15-4-6-16(7-5-15)25(28)29/h1-7,12,18H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYCODILKILAQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-[({[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4885393.png)


![(4-fluorobenzyl)methyl({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B4885408.png)
![(4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)acetic acid](/img/structure/B4885415.png)
![(3aS*,5S*,9aS*)-2-(2-methoxybenzyl)-5-(3-methyl-1-propyl-1H-pyrazol-4-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4885429.png)
![5-acetyl-4-(4-ethylphenyl)-6-methyl-2-[(2-oxo-2-phenylethyl)thio]-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4885440.png)
![1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,4-diazepan-5-one](/img/structure/B4885449.png)
![7-chloro-4-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B4885452.png)

![5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4885467.png)
![3-[methyl(phenyl)amino]-2-phenyl-4(3H)-quinazolinone](/img/structure/B4885477.png)
![N-isobutyl-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4885480.png)
